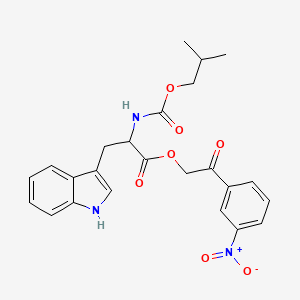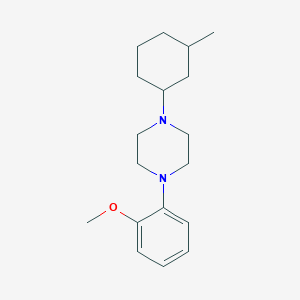
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in recent years due to its potential application in scientific research. MeOPP has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biological processes.
Mécanisme D'action
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to serotonin and dopamine transporters, as well as certain ion channels, which could explain its effects on neuronal activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in the metabolism of neurotransmitters. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has also been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's unique mechanism of action and high affinity for certain biological targets make it a valuable tool for studying neuronal activity and neurotransmitter systems. However, its potency and potential toxicity must be taken into consideration when designing experiments.
Orientations Futures
There are several potential future directions for research involving 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's effects on different disease models, such as Parkinson's disease and epilepsy. Finally, the use of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine in combination with other compounds could lead to the development of novel therapeutics for various neurological disorders.
Méthodes De Synthèse
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 3-methylcyclohexylamine, followed by cyclization and reduction steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been used in various scientific studies to investigate its effects on different biological systems. One study found that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has a high affinity for the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. Another study showed that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can modulate the activity of certain ion channels, making it a potential tool for studying neuronal excitability.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-6-5-7-16(14-15)19-10-12-20(13-11-19)17-8-3-4-9-18(17)21-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVZPPPLLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)
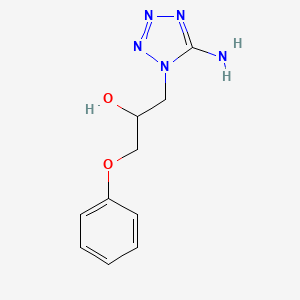
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
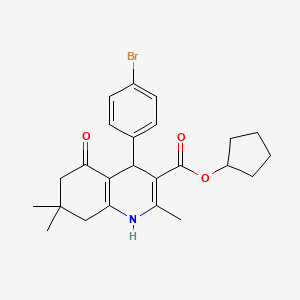
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
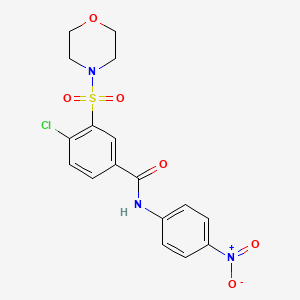
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4977787.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
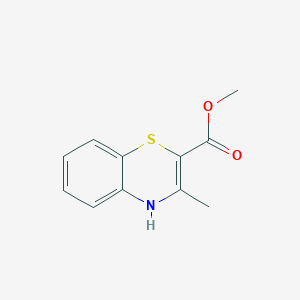
![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)

